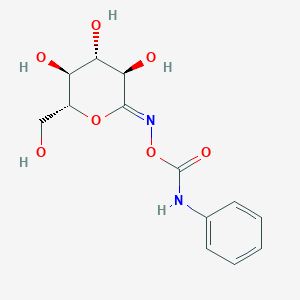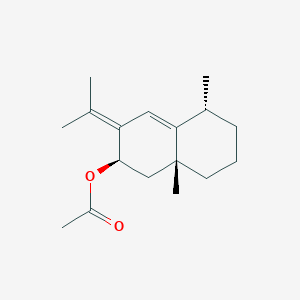![molecular formula C9H11NO B008614 5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine CAS No. 105783-85-5](/img/structure/B8614.png)
5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine, commonly known as DMFP, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMFP is a member of the pyridine family and is synthesized through a multi-step process involving the condensation of two different chemical precursors. In
Applications De Recherche Scientifique
DMFP has been found to have several potential applications in scientific research. One of the most promising areas of research involves the use of DMFP as a building block for the synthesis of new drugs. DMFP is a versatile compound that can be modified to create a wide range of different chemical structures, each with its own unique properties and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of DMFP is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. DMFP has been shown to interact with a variety of different proteins, including ion channels, transporters, and enzymes, which may explain its diverse range of biological effects.
Effets Biochimiques Et Physiologiques
DMFP has been found to have a number of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMFP for lab experiments is its versatility. DMFP can be modified to create a wide range of different chemical structures, each with its own unique properties and potential therapeutic applications. However, one of the limitations of DMFP is its relatively high cost and the complexity of its synthesis, which may make it difficult to produce on a large scale.
Orientations Futures
There are several potential future directions for research involving DMFP. One area of research involves the development of new drugs based on DMFP's chemical structure. Another area of research involves the use of DMFP as a tool for studying the activity of different enzymes and receptors in the body. Additionally, research is needed to better understand the mechanism of action of DMFP and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of DMFP involves a multi-step process that begins with the condensation of 2,3-dihydrofuran-2-one and 3,4-dimethylpyridine. The reaction is catalyzed by a strong acid, such as sulfuric acid, and results in the formation of 5,6-dimethyl-2,3-dihydrofuro[2,3-b]pyridine. The final product is then purified through a series of distillation and recrystallization steps.
Propriétés
Numéro CAS |
105783-85-5 |
|---|---|
Nom du produit |
5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine |
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
5,6-dimethyl-2,3-dihydrofuro[2,3-b]pyridine |
InChI |
InChI=1S/C9H11NO/c1-6-5-8-3-4-11-9(8)10-7(6)2/h5H,3-4H2,1-2H3 |
Clé InChI |
GQFZGDMGILYCRH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N=C1C)OCC2 |
SMILES canonique |
CC1=CC2=C(N=C1C)OCC2 |
Synonymes |
Furo[2,3-b]pyridine, 2,3-dihydro-5,6-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8531.png)





![2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane](/img/structure/B8548.png)






